N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide
Description
N-(2-Oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide is a heterocyclic acetamide derivative characterized by two distinct oxygen-containing rings: a 2-oxooxolane (tetrahydrofuran-2-one) moiety and a 2-propyl-1,3-dioxolane group. The 2-oxooxolane ring contributes polarity and hydrogen-bonding capacity, while the dioxolane group may enhance solubility or metabolic stability.
Properties
IUPAC Name |
N-(2-oxooxolan-3-yl)-2-(2-propyl-1,3-dioxolan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-2-4-12(17-6-7-18-12)8-10(14)13-9-3-5-16-11(9)15/h9H,2-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJKYOWJJTSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(OCCO1)CC(=O)NC2CCOC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following acetamide derivatives share structural or functional similarities with the target compound:
Key Comparative Insights
Ring Systems and Reactivity: The target compound’s 2-oxooxolane and dioxolane rings differ from morpholine-2-one () or benzothiazole () cores. In contrast, 2-oxoindoline derivatives () demonstrate rigid planar structures conducive to biological target binding, whereas the target’s flexible dioxolane may favor conformational adaptability .
Substituent Effects :
- The 2-propyl group on the dioxolane ring introduces moderate lipophilicity, analogous to the isopropylphenyl group in . This balance of hydrophobicity could enhance membrane permeability compared to highly polar derivatives like hydroxyacetamides () .
- Trifluoromethyl and chloro substituents () are associated with enhanced bioactivity and environmental persistence, absent in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a 2-oxooxolane amine with a dioxolane acetic acid derivative, similar to the acetylation procedures described in . However, the lack of direct synthetic protocols in the evidence limits precise comparison .
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